2-Phenoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21(17-29-20-9-5-2-6-10-20)25-18-15-23-22(24-16-18)27-13-11-26(12-14-27)19-7-3-1-4-8-19/h1-10,15-16H,11-14,17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFSJUJKROVXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using 1-phenylpiperazine and a halogenated pyrimidine derivative.
Attachment of the Phenoxy Group: The phenoxy group is incorporated through etherification reactions, typically involving phenol and a suitable leaving group on the pyrimidine ring.
Acetamide Formation: The final step involves the formation of the acetamide linkage, usually through an amidation reaction between an acyl chloride and the amine group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylpiperazine group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group or the pyrimidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 2-Phenoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide exhibit significant anticancer properties. For instance, derivatives containing the piperazine moiety have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study : A study evaluated a series of pyrimidine derivatives for their anticancer activity against human colon cancer (HCT 116) cells. Compounds showed varying degrees of potency, with some demonstrating IC50 values lower than 5 μM, indicating strong anticancer potential compared to standard drugs like doxorubicin .
CNS Activity
The piperazine ring in the compound is associated with various central nervous system (CNS) activities, including anxiolytic and antidepressant effects. Research has shown that modifications to piperazine-containing compounds can enhance their affinity for serotonin receptors, which are critical in mood regulation.
Case Study : A study on piperazine derivatives highlighted their effectiveness as serotonin receptor modulators, suggesting that compounds like this compound could be explored further for developing new antidepressants .
Pharmacological Insights
The pharmacological profile of this compound suggests potential applications in treating conditions such as:
- Anxiety Disorders : By modulating serotonin receptors.
- Cancer : As a chemotherapeutic agent targeting specific pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 2-Phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide primarily involves its interaction with acetylcholinesterase (AChE). The compound binds to the active site of AChE, inhibiting its activity and thereby increasing the levels of acetylcholine in the brain. This action is beneficial in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound shares a common acetamide-piperazine scaffold with several derivatives, differing primarily in aromatic substituents and heterocyclic cores. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogues
*Estimated based on structural formula.
Key Structural Differences and Implications
Core Heterocycle Variations: The pyrimidine core in the target compound (vs. Bromonaphthalenyl in VU0453656 introduces bulk and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the target compound’s phenoxy group.
Pharmacokinetic and Physicochemical Properties: Molecular Weight: The target compound (~435 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), similar to (397.82 g/mol) and (~400 g/mol). Polarity: The pyrimidine core and acetamide linker may improve solubility relative to bromonaphthalenyl derivatives (e.g., VU0453656) but reduce it compared to furan-containing analogs .
Biological Activity
2-Phenoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesizing research findings, case studies, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 457.5 g/mol
- CAS Number : 1021123-03-4
This compound features a phenoxy group, a piperazine moiety, and a pyrimidine ring, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticonvulsant properties and interaction with neurotransmitter systems.
Anticonvulsant Activity
Research indicates that derivatives of the phenylpiperazine class exhibit significant anticonvulsant activity. A study synthesized several N-phenyl derivatives and assessed their efficacy using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice. The results demonstrated that certain compounds showed protective effects against seizures, indicating potential for treating epilepsy .
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound ID | Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |
|---|---|---|---|
| Compound A | 100 | 90 | 75 |
| Compound B | 300 | 85 | 60 |
| Compound C | 200 | 70 | 80 |
The study highlighted the importance of the piperazine ring in enhancing the anticonvulsant effects, with specific modifications leading to improved efficacy .
The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Piperazine derivatives have been shown to influence these pathways, which are crucial in seizure activity modulation .
Case Studies
A notable case study involved the synthesis and evaluation of various phenylpiperazine derivatives for their biological activity. The study utilized a structure-activity relationship (SAR) approach to identify key structural features that enhance anticonvulsant properties. The incorporation of fluorinated groups was found to increase metabolic stability and lipophilicity, improving central nervous system penetration .
Clinical Implications
The findings suggest that compounds similar to this compound could serve as potential candidates for developing new antiepileptic drugs. Further clinical trials are necessary to establish safety profiles and therapeutic efficacy.
Q & A
Q. Critical Conditions :
- Temperature control during amidation to avoid side reactions.
- Strict anhydrous conditions for piperazine-pyrimidine coupling .
How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Basic Research Focus
Methodological characterization involves:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.6 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine CH₂), δ 2.5–3.0 ppm (acetamide CH₃) .
- ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O), pyrimidine carbons at 150–160 ppm .
- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical mass (e.g., m/z 433.5 for C₂₃H₂₅N₅O₂) .
- HPLC : Purity >95% with C18 column (acetonitrile/water mobile phase) .
What strategies are recommended to optimize reaction yields and mitigate side-product formation?
Q. Advanced Research Focus
- Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify optimal conditions (e.g., solvent polarity, temperature) .
- Experimental Tuning :
- Byproduct Analysis : LC-MS to trace impurities (e.g., unreacted piperazine) and adjust stoichiometry .
How should contradictory biological activity data across studies be analyzed?
Advanced Research Focus
Case Example : Discrepancies in acetylcholinesterase inhibition (AChEI) vs. receptor antagonism:
Structural Comparisons : Compare analogs (e.g., substituents on pyrimidine or piperazine) to isolate activity drivers .
Assay Conditions :
- Kinetic Studies : Vary substrate concentrations to confirm competitive/non-competitive inhibition .
- Cell Line Specificity : Test activity in neuronal vs. non-neuronal cell lines to rule out off-target effects .
Molecular Docking : Map binding poses to AChE vs. serotonin receptors (e.g., 5-HT₁A) to explain selectivity .
What computational approaches predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Simulate binding stability with AChE (PDB ID 4EY7) over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for piperazine modifications to prioritize synthetic targets .
- Pharmacophore Modeling : Align electrostatic/hydrophobic features with known inhibitors (e.g., donepezil) .
Table 1 : Key Computational Tools and Outputs
How can derivatives be designed to enhance target selectivity and reduce off-target effects?
Q. Advanced Research Focus
- Bioisosteric Replacement : Substitute phenylpiperazine with 4-fluorophenylpiperazine to modulate lipophilicity and H-bonding .
- Positional Isomerism : Shift acetamide from pyrimidin-5-yl to pyrimidin-4-yl to alter steric interactions .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester) to improve blood-brain barrier penetration .
Table 2 : Structural Modifications and Observed Effects
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluorophenylpiperazine | Increased AChE selectivity (IC₅₀: 12 nM) | |
| Pyrimidin-4-yl isomer | Reduced 5-HT₁A binding (Ki: >1 µM) |
What are the common pitfalls in interpreting SAR (Structure-Activity Relationship) data for this compound?
Q. Advanced Research Focus
- Overlooking Conformational Flexibility : Piperazine ring puckering affects receptor fit—use constrained analogs (e.g., spirocyclic piperazines) .
- Solubility Bias : Low aqueous solubility may skew in vitro results—use DMSO concentrations <0.1% or surfactants (e.g., Tween-80) .
- Metabolic Instability : Rapid hepatic clearance (CYP3A4/5) may underestimate in vivo efficacy—conduct microsomal stability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
